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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

GS-164 is a small synthetic molecule that functions as an antitumor agent by interfering with
microtubule dynamics, a mechanism analogous to the well-known anticancer drug, Taxol.[1]

Core Mechanism of Action

GS-164 promotes the polymerization of tubulin, the protein subunit of microtubules.[1] This
stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle
formation and function, leading to cell cycle arrest in the mitotic (M) phase and subsequent cell
death.[1] The microtubules formed in the presence of GS-164 are resistant to disassembly by
factors such as calcium or low temperatures.[1]

Signaling Pathway and Molecular Interactions

The primary interaction of GS-164 is with tubulin. Its action is antagonized by tubulin
polymerization inhibitors like podophyllotoxin.[1] The mechanism involves a direct binding to
tubulin, leading to a conformational change that favors polymerization and stabilization of the
resulting microtubule.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15605958?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/9332466/
https://pubmed.ncbi.nlm.nih.gov/9332466/
https://pubmed.ncbi.nlm.nih.gov/9332466/
https://pubmed.ncbi.nlm.nih.gov/9332466/
https://pubmed.ncbi.nlm.nih.gov/9332466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Promotes Polymerization &
Stabilizes

Click to download full resolution via product page

Caption: Mechanism of GS-164 action on microtubule dynamics.

Experimental Protocols

« In Vitro Microtubule Polymerization Assay: To assess the effect of GS-164 on tubulin
assembly, purified porcine microtubule proteins are incubated with the compound. The
polymerization process is monitored by measuring the change in turbidity over time using a
spectrophotometer.[1]

o Flow Cytometry: HelLa cells are treated with GS-164 to determine its effect on the cell cycle.
Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed
by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.[1]

» Immunofluorescence Microscopy: The organization of microtubules in HeLa cells treated with
GS-164 is visualized. Cells are fixed, permeabilized, and stained with an anti-tubulin
antibody followed by a fluorescently labeled secondary antibody.[1]

TAK-164: An Antibody-Drug Conjugate Targeting
GCC

TAK-164 is an investigational antibody-drug conjugate (ADC) designed for targeted cancer
therapy. It consists of a human anti-guanylyl cyclase C (GCC) monoclonal antibody linked to
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the cytotoxic DNA alkylator, DGN549.[2]

Core Mechanism of Action

The mechanism of TAK-164 is a multi-step process initiated by the specific binding of its
antibody component to GCC, a protein expressed on the surface of certain tumor cells,
particularly in metastatic colorectal cancer.[2] Following binding, the ADC-GCC complex is
internalized by the cell. Inside the cell, the cytotoxic payload, DGN549, is released, which then
alkylates DNA, leading to cell death.[2]

Extracellular Space

GCC-Expressing Cancer Cell
Binds to { ) Complex Furmalmn;} o | raffickin e

Click to download full resolution via product page

Caption: Targeted delivery and action of the ADC TAK-164.

Quantitative Data

Parameter Value Cell/Model System Reference

Patient-derived
) ] Significant growth rate  xenograft (PHTX)
In Vivo Efficacy T _ [2]
inhibition models of metastatic

colorectal cancer

) 0.76 mg/kg (single IV
In Vivo Dose o ) PHTX models [2]
administration)

UM-164: A Dual c-Src and p38 MAPK Inhibitor
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UM-164 is a dual kinase inhibitor that targets both c-Src and p38 mitogen-activated protein
kinase (MAPK), showing therapeutic potential in glioma and triple-negative breast cancer.[3]

Core Mechanism of Action

UM-164 exerts its antitumor effects by simultaneously inhibiting the kinase activities of c-Src
and p38 MAPK.[3] This dual inhibition leads to the suppression of downstream signaling
pathways that are critical for cancer cell proliferation, migration, and survival. A key
downstream effect is the modulation of the Hippo-YAP signaling pathway.[3]

Signaling Pathway

UM-164 treatment leads to the translocation of the transcriptional co-activator Yes-associated
protein (YAP) from the nucleus to the cytoplasm, thereby reducing its activity.[3] This results in
decreased expression of YAP target genes, such as CYR61 and AXL, which are involved in cell
proliferation and migration.[3] The inhibition of p38 MAPK appears to play a more significant
role than c-Src inhibition in the reduction of YAP activity mediated by UM-164.[3] The
compound also induces cell cycle arrest in the G1 phase.[3]
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Caption: UM-164 inhibits c-Src and p38 MAPK, leading to YAP inactivation.
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Experimental Protocols

RNA Sequencing (RNA-seq): LN229 glioma cells are treated with 100 nM UM-164 or a
vehicle control to identify differentially expressed genes and pathways affected by the
compound.[3]

Cell Proliferation Assay (CCK8): The effect of UM-164 on the growth of glioma cells is
evaluated using a CCK8 assay, which measures cell viability.[3]

Spheroid Formation Assay: To assess the impact on cancer stem-like cell properties, glioma
cells are cultured in conditions that promote the formation of spheroids in the presence of
UM-164.[3]

Flow Cytometry for Cell Cycle Analysis: Glioma cells treated with UM-164 are analyzed by
flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3]

Luciferase Reporter Assay: To measure YAP activity, a luciferase reporter construct
containing YAP-responsive elements is used in cells treated with UM-164.[3]

Other Agents Designated "164"

Several other compounds and clinical trials are associated with the "164" designation.

CML-IN-1 (Anticancer agent 164): This agent has shown efficacy in chronic myeloid
leukemia (CML) and colorectal cancer models. Its mechanism involves the inhibition of the
PI3K/Akt and MEK/ERK signaling pathways, leading to induced apoptosis and cell cycle
arrest at the G2/M phase.[4]

EM164 (murine AVE1642): An antagonistic monoclonal antibody targeting the insulin-like
growth factor 1 receptor (IGF-1R). It exhibits anti-proliferative activity by inhibiting AKT
activation downstream of the IGF-1R.[5]

RB-164™ (SYS6005): A next-generation antibody-drug conjugate that targets ROR-1,
currently in Phase 1 clinical trials for hematologic cancers and solid tumors.[6]

Antitumor agent-164 (compound 60c): A derivative of VERU-111 that acts as a colchicine-
binding site inhibitor, showing potency against taxane-sensitive triple-negative breast cancer.
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[7]

The diversity of molecules referred to as "Antitumor agent-164" highlights the importance of
specific nomenclature in drug development and research. Each of these agents represents a
distinct strategy for combating cancer, from targeting the cytoskeleton and critical signaling
pathways to precision delivery of cytotoxic payloads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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